molecular formula C18H15F2NO4 B13459081 N-fmoc-3,3-difluoro-dl-alanine

N-fmoc-3,3-difluoro-dl-alanine

Cat. No.: B13459081
M. Wt: 347.3 g/mol
InChI Key: OQKGWVQUSYYCCB-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-difluoropropanoic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-difluoropropanoic acid typically involves the protection of the amino group with the Fmoc groupThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-difluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to remove the Fmoc protecting group, revealing the free amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated carbon atoms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.

    Reducing agents: Like palladium on carbon (Pd/C) for hydrogenation reactions.

    Nucleophiles: Such as amines and alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group yields the free amino acid, while substitution reactions can introduce various functional groups at the fluorinated carbon atoms .

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-difluoropropanoic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-difluoropropanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxyacetic acid
  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8-(tert-butoxy)-8-oxooctanoic acid

Uniqueness

What sets 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-difluoropropanoic acid apart from similar compounds is the presence of the difluoropropanoic acid moiety. This fluorinated group can significantly alter the compound’s reactivity and interaction with biological targets, making it a valuable tool in medicinal chemistry and biochemical research .

Properties

Molecular Formula

C18H15F2NO4

Molecular Weight

347.3 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoropropanoic acid

InChI

InChI=1S/C18H15F2NO4/c19-16(20)15(17(22)23)21-18(24)25-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-16H,9H2,(H,21,24)(H,22,23)

InChI Key

OQKGWVQUSYYCCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(F)F)C(=O)O

Origin of Product

United States

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